1H-perimidin-2-amine hydrobromide hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

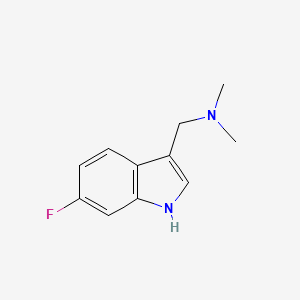

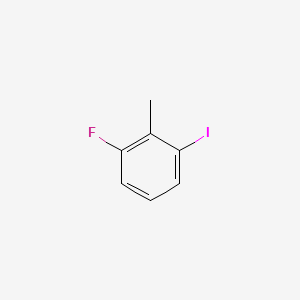

1H-perimidin-2-amine hydrobromide hydrate is a chemical compound with the CAS number 313223-13-1 . It is also known by other names such as 2-aminoperimidine hydrobromide hydrate .

Synthesis Analysis

Perimidines, including 1H-perimidin-2-amine hydrobromide hydrate, have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives . These methods extend to the preparation of different bioactive and industrially applicable molecules .Molecular Structure Analysis

The molecular formula of 1H-perimidin-2-amine hydrobromide hydrate is C11H12BrN3O . The molecular weight is 282.141 . The IUPAC name is 1H-perimidin-2-amine;hydrate;hydrobromide .Physical And Chemical Properties Analysis

The boiling point of 1H-perimidin-2-amine hydrobromide hydrate is 421.7ºC at 760 mmHg . The melting point is 297ºC (lit.) . The exact mass is 281.01600 .Aplicaciones Científicas De Investigación

Drug Discovery

1H-perimidin-2-amine hydrobromide hydrate: is utilized in the synthesis of various perimidine derivatives, which are explored for their potential as therapeutic agents. Due to the compound’s ability to interact with different proteins and form complexes with metals, it is a valuable scaffold in medicinal chemistry. Researchers leverage its unique electronic properties to develop novel drugs with specific biological activities .

Polymer Chemistry

In polymer science, this compound serves as a monomer for creating polymers with specific characteristics. Its incorporation into polymer chains can result in materials with enhanced strength, thermal stability, and chemical resistance, making it an asset in developing advanced materials for industrial applications .

Analytical Chemistry

1H-perimidin-2-amine hydrobromide hydrate: finds applications in analytical chemistry as a reagent for the detection and quantification of various chemical species. Its reactivity and selectivity make it a useful component in the development of sensors and assays .

Environmental Science

The compound’s derivatives are being studied for their role in environmental science, particularly in the detection and removal of pollutants. Its ability to form complexes with various metals can be harnessed to treat contaminated water or soil .

Catalysis

Researchers are investigating the use of 1H-perimidin-2-amine hydrobromide hydrate in catalysis. Its structural properties may provide a basis for designing catalysts that can facilitate a range of chemical reactions, potentially leading to more efficient and sustainable industrial processes .

Photo Sensors and Dye Industries

Due to its electronic properties, 1H-perimidin-2-amine hydrobromide hydrate is a candidate for developing photo sensors. It can also be used in the dye industry for the synthesis of colorants that have specific light absorption and emission properties .

Safety and Hazards

When handling 1H-perimidin-2-amine hydrobromide hydrate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Perimidines, including 1H-perimidin-2-amine hydrobromide hydrate, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists . Future research may focus on the development of novel technologies for the selective synthesis of perimidines and their conjugated derivatives .

Mecanismo De Acción

Target of Action

The primary target of 1H-perimidin-2-amine hydrobromide hydrate is the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme is responsible for degrading substances such as glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism .

Mode of Action

1H-perimidin-2-amine hydrobromide hydrate acts as a DPP-4 inhibitor . By inhibiting the DPP-4 enzyme, it prevents the degradation of GLP-1 . This results in increased levels of GLP-1, a hormone that facilitates increased insulin secretion, consequently reducing blood glucose levels .

Biochemical Pathways

The compound’s action primarily affects the glucose metabolism pathway . By inhibiting DPP-4 and increasing GLP-1 levels, it enhances insulin secretion and inhibits glucagon release. This leads to decreased hepatic glucose production and improved glucose control .

Propiedades

IUPAC Name |

1H-perimidin-2-amine;hydrate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3.BrH.H2O/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;;/h1-6H,(H3,12,13,14);1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXFTZVZWUMSIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383798 |

Source

|

| Record name | 1H-perimidin-2-amine hydrobromide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-perimidin-2-amine hydrobromide hydrate | |

CAS RN |

313223-13-1 |

Source

|

| Record name | 1H-perimidin-2-amine hydrobromide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)